3-Bromo-5-fluoro-N-isopropylbenzamide
Overview
Description
“3-Bromo-5-fluoro-N-isopropylbenzamide” is a chemical compound with the CAS Number: 1181538-97-5 . It has a molecular weight of 260.11 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H11BrFNO/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3,(H,13,14)
. This indicates the molecular structure of the compound.
Scientific Research Applications
Synthesis and Analytical Techniques
Halogen-rich Intermediates for Synthesis : Compounds containing halogens (e.g., bromine, fluorine) serve as valuable building blocks in medicinal chemistry, enabling the synthesis of complex molecules. For instance, halogenated pyridines have been used to create pentasubstituted pyridines with functionalities beneficial for further chemical manipulations (Wu et al., 2022).
Chiral Stationary Phases for Enantioseparation : Halogenated compounds, such as 3-fluoro-, 3-chloro-, and 3-bromo-5-methylphenylcarbamates, have been utilized as chiral stationary phases in high-performance liquid chromatography (HPLC), demonstrating their role in resolving racemic mixtures and understanding chiral discrimination mechanisms (Chankvetadze et al., 1997).
Chemical Reactions and Mechanisms
- Bioorthogonal Chemistry for Controlled Release : The development of bioorthogonal reactions, such as the removal of isocyanopropyl groups, facilitates the controlled release of functional molecules in vivo. This strategy can be applied to release fluorophores or drugs, illustrating a method to modulate the activity of chemical compounds within biological systems (Tu et al., 2018).
Drug Synthesis and Evaluation
- Synthesis of Sigma-2 Receptor Ligands : Brominated and fluorinated compounds have been synthesized for targeting the sigma-2 receptor, a biomarker upregulated in proliferating tumor cells. These compounds, including bromo and fluoro benzamides, show promise as PET radiotracers for imaging solid tumors, highlighting the role of halogenated compounds in developing diagnostic and therapeutic agents (Rowland et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-5-fluoro-N-propan-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIKBWRPBXJMDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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